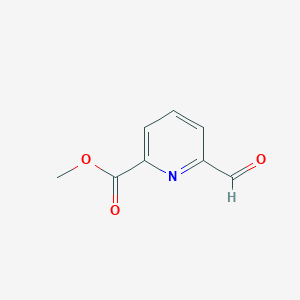
Methyl 6-formylpyridine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including reactions with amino groups, allylboration, and regioselective substitutions. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate involves reacting with amino groups of model compounds and oxidized insulin, introducing heavy atoms into specific sites in proteins . Another example is the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation to produce C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a chiral building block for piperidine-related alkaloids . Additionally, regioselective substitutions are highlighted in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where different conditions lead to selective substitution at the desired position on the pyridine ring .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various techniques, including X-ray crystallography and molecular modeling. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the crystal structures of other pyridine derivatives, such as [(nicotinic acid)2H]+I− and [(2-amino-6-methylpyridine)H]+(NO3)−, were elucidated, showing the importance of hydrogen bonding in the assembly of these compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidation, decarboxylation, and complex formation. For instance, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions lead to the formation of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer . Additionally, the formation of unsymmetrical diamide ligands from methyl 2-[N-(2'-pyridylmethyl)carbamyl]pyridine-6-carboxylate demonstrates the versatility of pyridine derivatives in ligand synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as lipophilicity and intermolecular interactions, can be influenced by structural modifications like methylation. For example, the methylation of 6-hydroxypyridazine-3-carboxylic acid and its analogs affects their lipophilicity and the formation of CH...O hydrogen bonds, which arrange the molecules into sheets . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.
Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
A study by Feng et al. (2010) demonstrated the use of 2-amino-5-bromopyridine, a compound related to methyl 6-formylpyridine-2-carboxylate, in electrocatalytic carboxylation with CO2. This process, conducted in an ionic liquid medium, avoided the use of volatile and toxic solvents, yielding 6-aminonicotinic acid with high selectivity and yield, underlining the compound's potential in green chemistry applications (Feng et al., 2010).
Copper(II) Complexes as Potential Inhibitors
Bacher et al. (2013) synthesized copper(II) complexes using proline-thiosemicarbazone bioconjugates, which are closely related to methyl 6-formylpyridine-2-carboxylate. These complexes showed potential as inhibitors of Topoisomerase IIα, a key enzyme in DNA replication, and exhibited antiproliferative activity in ovarian carcinoma cells (Bacher et al., 2013).
Synthesis of Furo[2,3-b]pyrroles
Krutošíková et al. (1997) explored the synthesis of furo[2,3-b]pyrroles, where methyl 6-formylpyridine-2-carboxylate derivatives played a crucial role. The study detailed the formation of formylated compounds and their subsequent reactions, highlighting the compound's versatility in heterocyclic chemistry (Krutošíková et al., 1997).
Practical Preparation for Key Intermediates
Horikawa et al. (2001) presented an effective synthetic route involving methyl 6-formylpyridine-2-carboxylate derivatives for producing key intermediates in pharmaceutical chemistry. Their methodology emphasized regioselectivity and high yields, underscoring the compound's importance in medicinal chemistry (Horikawa et al., 2001).
Synthesis of Pyridyl(trichloromethyl)carbinols
Iovel' et al. (1990) conducted research on synthesizing pyridyl(trichloromethyl)carbinols, where derivatives of methyl 6-formylpyridine-2-carboxylate were used. The study focused on the efficiency of liquid-solid systems over liquid-liquid systems in these reactions, offering insights into the compound's role in organic synthesis (Iovel' et al., 1990).
Effects on Lipophilicity and Antiproliferative Activity
Bacher et al. (2014) explored the effects of dimethylation and metal coordination on proline-thiosemicarbazone hybrids, closely related to methyl 6-formylpyridine-2-carboxylate. The study found that dimethylation improved cytotoxicity and hR2 RNR inhibition, indicating the compound's potential in developing cytotoxic agents (Bacher et al., 2014).
Precursor for Unsymmetrical Diamide Ligands
Napitupulu et al. (2006) investigated the use of methyl 6-formylpyridine-2-carboxylate derivatives as precursors for unsymmetrical diamide ligands. Their research highlighted the compound's role in forming complex ligands for metal coordination, relevant in inorganic and coordination chemistry (Napitupulu et al., 2006).
Safety and Hazards
Safety data sheets suggest that when handling “Methyl 6-formylpyridine-2-carboxylate”, one should wear personal protective equipment/face protection and ensure adequate ventilation . It is advised to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .
Mecanismo De Acción
Target of Action
Methyl 6-formylpyridine-2-carboxylate is a complex organic compound with the molecular formula C8H7NO3
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-formylpyridine-2-carboxylate. For instance, the compound’s stability can be affected by factors such as temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other compounds in the environment.
Propiedades
IUPAC Name |
methyl 6-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERBENZCBVYKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503121 | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-formylpyridine-2-carboxylate | |
CAS RN |
69950-65-8 | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


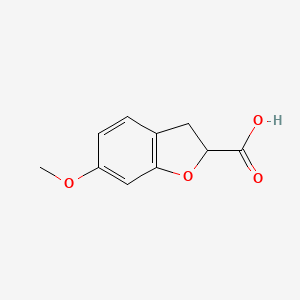
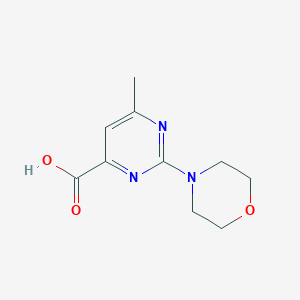


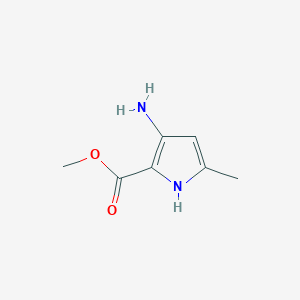

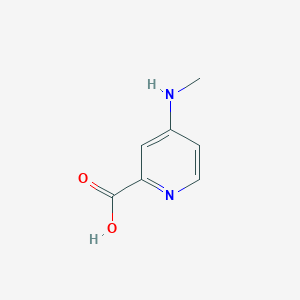

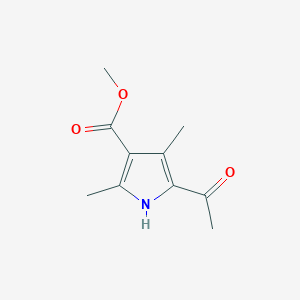
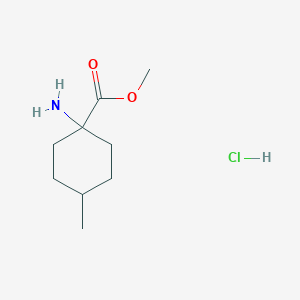


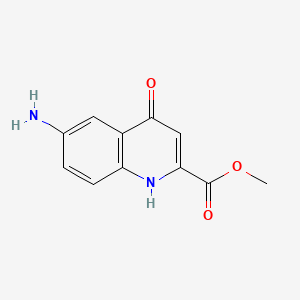
![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)